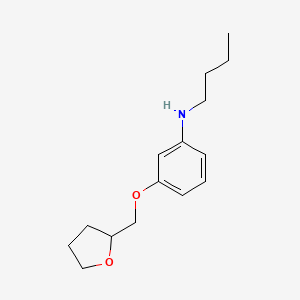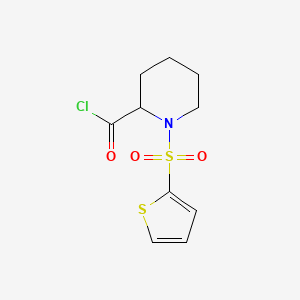
3-(Heptyloxy)-N-(2-propoxybenzyl)aniline
概要
説明
3-(Heptyloxy)-N-(2-propoxybenzyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound is characterized by the presence of a heptyloxy group at the third position and a 2-propoxybenzyl group attached to the nitrogen atom of the aniline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptyloxy)-N-(2-propoxybenzyl)aniline can be achieved through a multi-step process involving the following key steps:
Alkylation of Aniline: The initial step involves the alkylation of aniline with 2-propoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions.
Etherification: The next step involves the etherification of the resulting N-(2-propoxybenzyl)aniline with heptyl bromide. This reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(Heptyloxy)-N-(2-propoxybenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
3-(Heptyloxy)-N-(2-propoxybenzyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-(Heptyloxy)-N-(2-propoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
3-(Heptyloxy)-N-(2-methoxybenzyl)aniline: Similar structure but with a methoxy group instead of a propoxy group.
3-(Heptyloxy)-N-(2-ethoxybenzyl)aniline: Similar structure but with an ethoxy group instead of a propoxy group.
3-(Heptyloxy)-N-(2-butoxybenzyl)aniline: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
3-(Heptyloxy)-N-(2-propoxybenzyl)aniline is unique due to the specific combination of heptyloxy and propoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.
特性
IUPAC Name |
3-heptoxy-N-[(2-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-3-5-6-7-10-17-25-22-14-11-13-21(18-22)24-19-20-12-8-9-15-23(20)26-16-4-2/h8-9,11-15,18,24H,3-7,10,16-17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWOCGRVNZSPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389490.png)
![3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389492.png)
![N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389494.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline](/img/structure/B1389495.png)




![Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate](/img/structure/B1389506.png)





